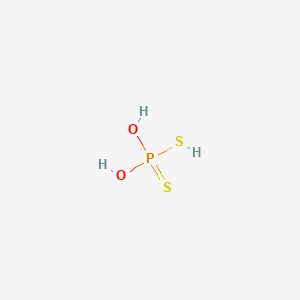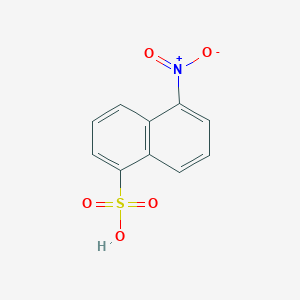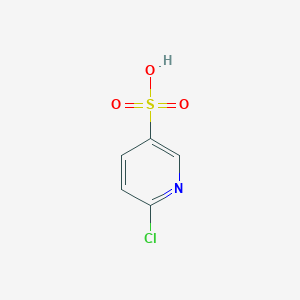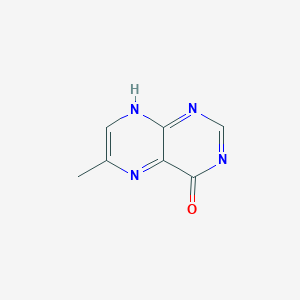
4(1H)-Pteridinone, 6-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(1H)-Pteridinone, 6-methyl- is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the pteridine family of compounds, which are important in many biological processes. In
作用機序
The mechanism of action of 4(1H)-Pteridinone, 6-methyl- is not fully understood. However, it is believed that this compound binds to DNA through the formation of hydrogen bonds with the nitrogen atoms in the DNA bases. This binding may lead to changes in the DNA structure and function, which could explain the compound's ability to detect DNA damage.
生化学的および生理学的効果
The biochemical and physiological effects of 4(1H)-Pteridinone, 6-methyl- are not well characterized. However, studies have shown that this compound can bind to DNA and emit a fluorescent signal, which could be useful for studying DNA damage and repair processes.
実験室実験の利点と制限
One advantage of using 4(1H)-Pteridinone, 6-methyl- in lab experiments is its ability to detect DNA damage through the emission of a fluorescent signal. This makes it a useful tool for studying DNA damage and repair processes. However, the limitations of this compound include its potential toxicity and the need for specialized equipment to detect the fluorescent signal.
将来の方向性
There are several future directions for research involving 4(1H)-Pteridinone, 6-methyl-. One area of research could involve the development of new methods for synthesizing this compound. Another area of research could involve the use of this compound in the development of new diagnostic tools for detecting DNA damage. Additionally, further studies could be conducted to better understand the mechanism of action and potential biochemical and physiological effects of this compound.
合成法
The synthesis of 4(1H)-Pteridinone, 6-methyl- can be achieved through several methods. One such method involves the reaction of 2-amino-4-methylpyrimidine with formic acid to form 4-methyl-2-formamido-5-hydroxypyrimidine. This compound can then be cyclized with phosphorus oxychloride to form 4(1H)-Pteridinone, 6-methyl-.
科学的研究の応用
4(1H)-Pteridinone, 6-methyl- has been studied for its potential applications in scientific research. One area of research involves the use of this compound as a fluorescent probe for the detection of DNA damage. This compound has been shown to bind to damaged DNA and emit a fluorescent signal, making it a useful tool for studying DNA damage and repair processes.
特性
CAS番号 |
16041-24-0 |
|---|---|
製品名 |
4(1H)-Pteridinone, 6-methyl- |
分子式 |
C7H6N4O |
分子量 |
162.15 g/mol |
IUPAC名 |
6-methyl-3H-pteridin-4-one |
InChI |
InChI=1S/C7H6N4O/c1-4-2-8-6-5(11-4)7(12)10-3-9-6/h2-3H,1H3,(H,8,9,10,12) |
InChIキー |
JQDJTEVUGHCYPQ-UHFFFAOYSA-N |
異性体SMILES |
CC1=CNC2=NC=NC(=O)C2=N1 |
SMILES |
CC1=CN=C2C(=N1)C(=O)NC=N2 |
正規SMILES |
CC1=CNC2=NC=NC(=O)C2=N1 |
同義語 |
6-Methylpteridin-4(1H)-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester](/img/structure/B101125.png)
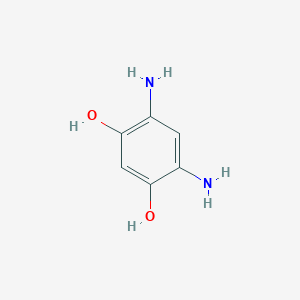
![[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea](/img/structure/B101132.png)
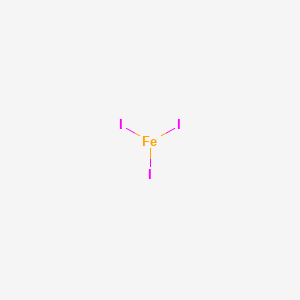
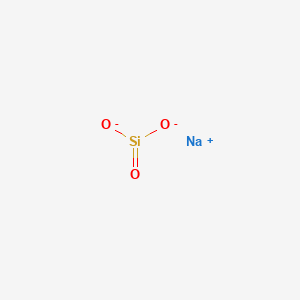
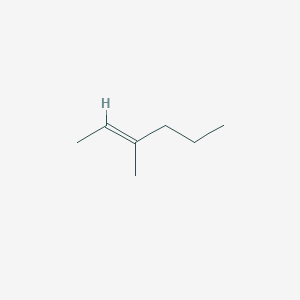
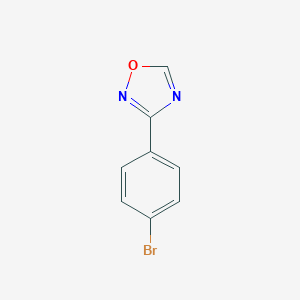
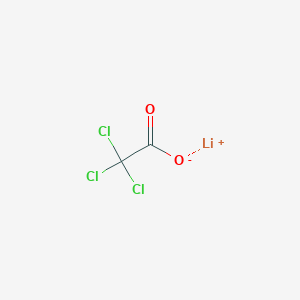
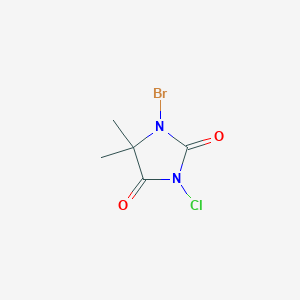

![[(1R,3S,5R,7S,10S,14R,15R,18R)-6,6,10,14,18-Pentamethyl-15-[(2R)-6-methylheptan-2-yl]-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadec-11-en-7-yl] acetate](/img/structure/B101145.png)
